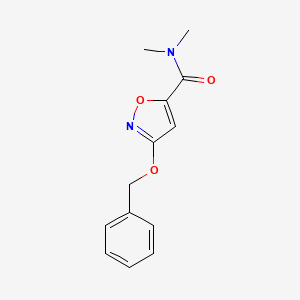

3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine or predict the compound’s structure .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions in which the compound is used as a starting material, intermediate, or product .Physical and Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications

Synthesis and Computational Elucidation

The synthesis of substituted isoxazole derivatives, including compounds related to 3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide, has been explored through a three-component, one-pot synthesis method. This approach efficiently generates various substituted isoxazoles and naphthyridine derivatives, leveraging reactions between different starting materials such as benzyl amine and aminoquinoline or aminoisoxazole. Theoretical calculations support the formation of these products, indicating a broad applicability in synthesizing isoxazole-based compounds for further research applications (Guleli et al., 2019).

Heterogeneous Azo Reagent for Esterification

5,5'-Dimethyl-3,3'-azoisoxazole has been identified as an efficient heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols. This process is highly selective towards primary benzylic alcohols over secondary ones and demonstrates the isoxazole's utility in synthetic chemistry, specifically in the Mitsunobu reaction protocols. The byproduct of this reaction, an isoxazole hydrazine, can be isolated and recycled, showcasing a potential for sustainable chemical processes (Iranpoor et al., 2010).

Antimicrobial and Antioxidant Activities

Isoxazole derivatives, including those related to this compound, have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds, specifically N-substituted carboxamide derivatives, exhibit promising antimicrobial activity against various microorganisms and show significant radical scavenging and ferrous ion chelating activities. This suggests potential applications in developing new antibacterial and antioxidant agents (Sindhe et al., 2016).

5-HT3 Receptor Antagonists

New classes of 2-substituted benzoxazole carboxamides, including structures related to this compound, have been identified as potent functional 5-HT3 receptor antagonists. These compounds possess nanomolar in vitro activity against human 5-HT3A receptors, indicating potential applications in treating diseases related to 5-HT3 receptor dysfunction, such as irritable bowel syndrome (IBS-D) (Yang et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been reported to interact with various targets such as the glucagon-like peptide-1 receptor (glp-1r) .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This suggests that the compound may interact with its targets through a mechanism involving free radical generation or nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been reported to affect various metabolic pathways .

Result of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to various molecular and cellular effects.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N,N-dimethyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-15(2)13(16)11-8-12(14-18-11)17-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDIBYWMLWBACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NO1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)

![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)